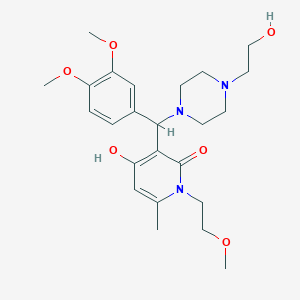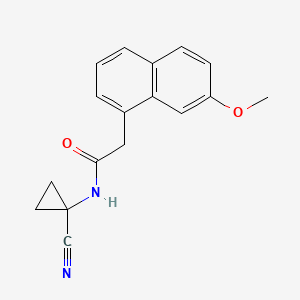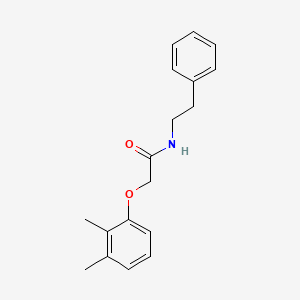
3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H35N3O6 and its molecular weight is 461.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
The chemical compound is associated with a variety of research areas due to its complex structure which includes features common to several biologically active molecules. The literature provides insights into different aspects of research related to compounds with similar structural features, including their potential applications, mechanisms of action, and biological effects. The following paragraphs summarize these findings, focusing on the broader scientific applications of compounds with similar structures.
Piperazine Derivatives and Biological Activities
Piperazine and its derivatives have been widely studied for their diverse pharmacological properties. Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the design of drugs due to its presence in a wide array of therapeutic agents, including antipsychotics, antidepressants, and antihistamines. Research on piperazine derivatives has demonstrated their potential in CNS disorders, showing that slight modifications in the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal potential. Studies highlight the therapeutic exploration of piperazine-based molecules for various diseases, indicating the versatility and broad potential of the entity for drug discovery (Rathi et al., 2016).
Mechanisms of Beta-O-4 Bond Cleavage
Research on lignin model compounds has shown the importance of structural components similar to the given chemical in understanding the mechanisms of beta-O-4 bond cleavage during acidolysis. This research is crucial for the development of more efficient processes for lignin depolymerization, which has significant implications for biofuel production and the sustainable use of biomass (Yokoyama, 2015).
Neuropharmacological Effects
The exploration of arylpiperazine derivatives has provided insights into their neuropharmacological effects, including the modulation of dopamine receptors, which is relevant for the treatment of neuropsychiatric disorders. Such research underscores the potential of compounds with similar structural features in the development of new therapeutic agents targeting central nervous system disorders (Iversen et al., 2014).
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-17-15-19(29)22(24(30)27(17)12-14-31-2)23(26-9-7-25(8-10-26)11-13-28)18-5-6-20(32-3)21(16-18)33-4/h5-6,15-16,23,28-29H,7-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODWZSRNWALLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)



![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)
![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)


![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)


![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)
